

# Cross-referencing CAS numbers for racemic vs. enantiopure 2-bromobutanoic acid

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## Compound of Interest

Compound Name: (S)-2-Bromobutanoic acid

Cat. No.: B144282

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## A Comparative Guide to Racemic and Enantiopure 2-Bromobutanoic Acid

For researchers and professionals in drug development and chemical synthesis, understanding the distinctions between racemic mixtures and their enantiopure counterparts is critical. This guide provides a detailed comparison of racemic 2-bromobutanoic acid and its individual (R) and (S) enantiomers, focusing on their Chemical Abstracts Service (CAS) numbers, physicochemical properties, and the methodologies for their separation.

### Chemical Identity and Physicochemical Properties

Enantiomers, being non-superimposable mirror images, share identical physical properties in an achiral environment, such as melting point, boiling point, and solubility.[1] However, they differ in their interaction with plane-polarized light (optical activity) and with other chiral molecules, which is particularly significant in biological systems.[1][2] A racemic mixture, containing equal amounts of both enantiomers, is optically inactive.[1] In the solid state, racemic mixtures can crystallize as either a racemic compound (a single phase containing both enantiomers) or a conglomerate (a physical mixture of separate enantiomer crystals).[3] This often leads to different physical properties, such as melting point and solubility, compared to the pure enantiomers.[4] For instance, racemic crystals are often denser than their enantiopure counterparts, a principle known as Wallach's rule.[3]

The table below cross-references the CAS numbers for racemic and enantiopure forms of 2-bromobutanoic acid and presents key physical data.

Property	Racemic (dl)-2-Bromobutanoic Acid	(R)-2-Bromobutanoic Acid	(S)-2-Bromobutanoic Acid
CAS Number	80-58-0[5][6][7]	2681-94-9[5][8][9]	32659-49-7[5][10][11]
Deprecated CAS	2385-70-8[6][12]	N/A	N/A
Molecular Formula	C <sub>4</sub> H <sub>7</sub> BrO <sub>2</sub> [8][10][13]	C <sub>4</sub> H <sub>7</sub> BrO <sub>2</sub> [8][13][14]	C <sub>4</sub> H <sub>7</sub> BrO <sub>2</sub> [10][11]
Molecular Weight	167.00 g/mol [8][10][13]	167.00 g/mol [8][13][14]	167.00 g/mol [10][11]
Melting Point	-4 °C[5]	Data not available	Data not available
Boiling Point	99-103 °C at 10 mmHg[5]	Data not available	217 °C (Boiling point) [10]
Density	1.567 g/mL at 25 °C[5]	Data not available	1.625 g/mL (Density) [10]
Optical Activity	Optically inactive[1]	Dextrorotatory (+) or Levorotatory (-)	Levorotatory (-) or Dextrorotatory (+)

## Experimental Protocol: Chiral Separation via HPLC

The separation of 2-bromobutanoic acid enantiomers is typically achieved using chiral chromatography. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a common and effective method. The following is a representative protocol based on established principles of chiral separations.

**Objective:** To resolve and quantify the (R) and (S) enantiomers from a racemic mixture of 2-bromobutanoic acid.

**Materials and Equipment:**

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.

- Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak® or a protein-based column).
- Racemic 2-bromobutanoic acid standard.
- Enantiopure standards of (R)- and **(S)-2-bromobutanoic acid** (if available, for peak identification).
- HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).
- Acidic modifier (e.g., trifluoroacetic acid, TFA).

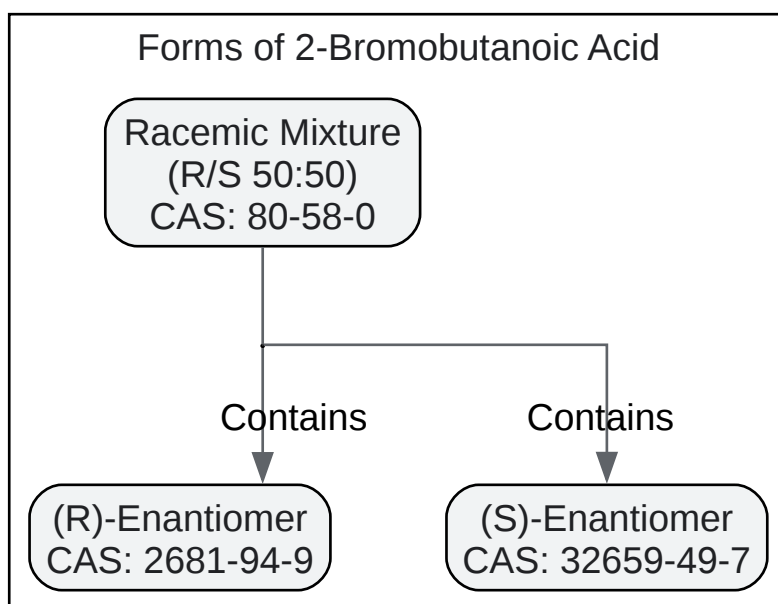
#### Methodology:

- Sample Preparation:
  - Prepare a stock solution of racemic 2-bromobutanoic acid at a concentration of 1 mg/mL in the mobile phase.
  - If available, prepare separate 1 mg/mL solutions of the (R) and (S) standards.
  - Filter all solutions through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:
  - Column: Chiral Stationary Phase Column (selection is empirical and based on the analyte's structure).
  - Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., isopropanol or ethanol). The exact ratio must be optimized to achieve separation. A typical starting point could be 90:10 hexane:isopropanol.
  - Modifier: Add a small amount of an acidic modifier (e.g., 0.1% TFA) to the mobile phase to suppress the ionization of the carboxylic acid group and improve peak shape.
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 25 °C.

- Detection: UV at 210 nm.
- Injection Volume: 10  $\mu$ L.
- Procedure:
  - Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  - Inject the racemic mixture solution. Record the chromatogram. Two separate peaks should be observed if the separation is successful.
  - (Optional) Inject the individual (R) and (S) standards to identify the elution order and confirm the identity of the peaks in the racemic mixture chromatogram.
  - Calculate the resolution between the two enantiomer peaks to assess the quality of the separation. A resolution value  $>1.5$  is generally considered a baseline separation.

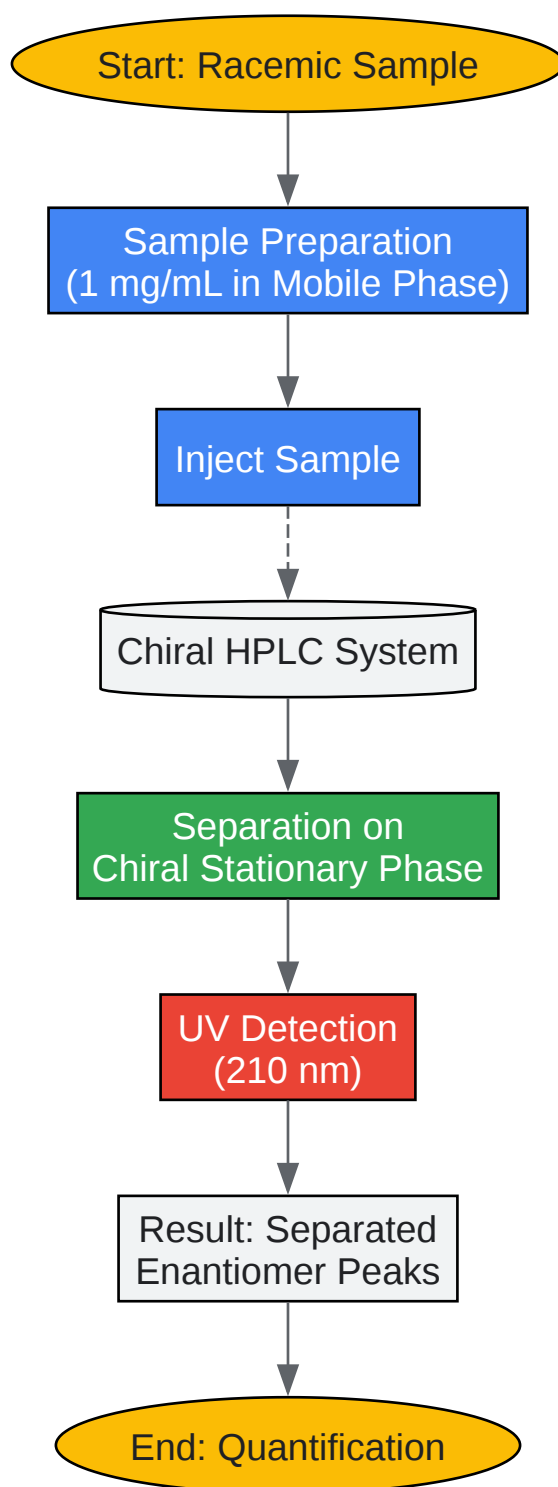
## Visualizations

The following diagrams illustrate the logical relationship between the chiral forms of 2-bromobutanoic acid and a typical experimental workflow for their analysis.



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Caption: Relationship between racemic and enantiopure 2-bromobutanoic acid.



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